![molecular formula C15H16ClF3N2O3 B4793731 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, commonly known as CTZ or Chlorothiazide, is a pharmaceutical compound that belongs to the thiazide diuretic class of drugs. It is used to treat hypertension, edema, and congestive heart failure. CTZ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
CTZ works by inhibiting the reabsorption of sodium and chloride ions in the distal tubules of the kidneys, leading to increased excretion of water and electrolytes. This results in a decrease in blood volume and blood pressure. CTZ also inhibits the activity of carbonic anhydrase, which can lead to a decrease in the production of hydrogen ions and bicarbonate ions in the kidneys.
Biochemical and Physiological Effects
CTZ has been shown to have several biochemical and physiological effects on the body. It can cause a decrease in blood pressure, an increase in urine output, and a decrease in plasma volume. CTZ can also lead to a decrease in the excretion of potassium ions, which can cause hypokalemia.
Vorteile Und Einschränkungen Für Laborexperimente
CTZ has several advantages for use in lab experiments. It is readily available and relatively inexpensive. CTZ is also effective at inhibiting the reabsorption of sodium and chloride ions in the kidneys, making it useful for studying the renal system. However, CTZ has limitations in that it can cause hypokalemia, which can affect the results of experiments involving potassium-sensitive enzymes or ion channels.
Zukünftige Richtungen
There are several potential future directions for research involving CTZ. One area of interest is investigating its potential use in treating diabetes and metabolic disorders. CTZ has been shown to improve insulin sensitivity and glucose tolerance in animal studies. Another area of interest is investigating the effects of CTZ on the cardiovascular system, particularly its potential use in treating heart failure. CTZ has been shown to improve cardiac function in animal studies. Finally, further research is needed to investigate the potential side effects of CTZ and to develop strategies to mitigate these effects.
Wissenschaftliche Forschungsanwendungen
CTZ has been used in various scientific research studies, including investigating its effects on blood pressure and heart function. It has also been studied for its potential use in treating diabetes and metabolic disorders. CTZ has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O3/c1-2-21-5-6-24-12(14(21)23)8-13(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h3-4,7,12H,2,5-6,8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUZJTFMOJOPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.